(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid
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Overview
Description
(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid involves multiple steps, including the formation of key intermediates and the use of specific catalysts and reagents. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzimidazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Properties
Molecular Formula |
C30H31N5O6 |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H31N5O6/c1-18-14-21(27(36)32-16-22(28(37)38)33-30(39)40-17-20-8-4-3-5-9-20)15-19(2)26(18)41-24-11-6-10-23-25(24)34-29-31-12-7-13-35(23)29/h3-6,8-11,14-15,22H,7,12-13,16-17H2,1-2H3,(H,31,34)(H,32,36)(H,33,39)(H,37,38)/t22-/m0/s1 |
InChI Key |
IOSRQROSKFBPIH-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC[C@@H](C(=O)O)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NCC(C(=O)O)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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